Cas no 101579-12-8 (2,3-Pyrazinedicarbonitrile, 5,6-bis(4-bromophenyl)-)
101579-12-8 structure
Product Name:2,3-Pyrazinedicarbonitrile, 5,6-bis(4-bromophenyl)-
CAS-nummer:101579-12-8
MF:C18H8Br2N4
MW:440.090921401978
CID:1129887
PubChem ID:1101732
Update Time:2025-04-20
2,3-Pyrazinedicarbonitrile, 5,6-bis(4-bromophenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,3-Pyrazinedicarbonitrile, 5,6-bis(4-bromophenyl)-
- SCHEMBL20496070
- 2,3-pyrazinedicarbonitrile,5,6-bis(4-bromophenyl)-
- 5015-35-0
- 101579-12-8
- AKOS000579347
- DTXSID60360314
- 5,6-bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile
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- Inchi: 1S/C18H8Br2N4/c19-13-5-1-11(2-6-13)17-18(12-3-7-14(20)8-4-12)24-16(10-22)15(9-21)23-17/h1-8H
- InChI-sleutel: LSKHCUUIHXQQLK-UHFFFAOYSA-N
- LACHT: BrC1C=CC(=CC=1)C1C(C2C=CC(=CC=2)Br)=NC(C#N)=C(C#N)N=1
Berekende eigenschappen
- Exacte massa: 437.91164
- Monoisotopische massa: 437.91157g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 2
- Complexiteit: 472
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.6
- Topologisch pooloppervlak: 73.4Ų
Experimentele eigenschappen
- PSA: 73.36
2,3-Pyrazinedicarbonitrile, 5,6-bis(4-bromophenyl)- Gerelateerde literatuur
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
101579-12-8 (2,3-Pyrazinedicarbonitrile, 5,6-bis(4-bromophenyl)-) Gerelateerde producten
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- 668-94-0(4,5-Diphenyl-1H-imidazole)
- 10130-23-1(2-Phenyl-3-methylquinoxaline)
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